Cas no 2959-03-7 (1H-Indole-2,3-dione,1-chloro-)

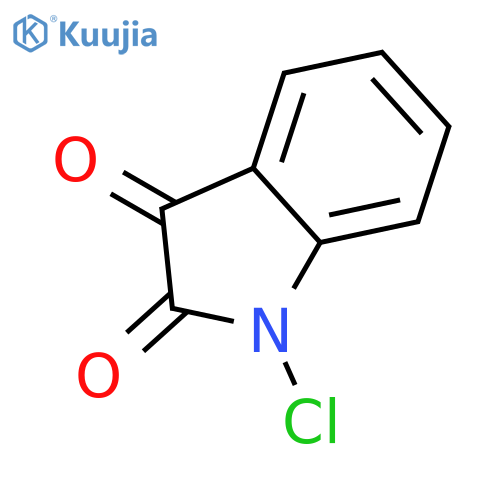

1H-Indole-2,3-dione,1-chloro- structure

商品名:1H-Indole-2,3-dione,1-chloro-

1H-Indole-2,3-dione,1-chloro- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2,3-dione,1-chloro-

- CHLOROISATIN

- 1-Chloro-1H-indole-2,3-dione

- 1-Chloro-2,3-indoledione

- Isatin-based compound,4

- FT-0607587

- MFCD00043698

- Isatin-based compound, 4

- DTXSID90183770

- Isatinchlorid

- 2959-03-7

- CHEMBL222999

- SB64710

- 4-Chloro-3-[2-(4-methoxydibenzoyl)-acetylamino]-benzoicaciddodecylester

- FT-0607588

- 1-Chloro-1H-indole-2,3-dione #

- AKOS006272615

- ZGPFGHSOYPBCGI-UHFFFAOYSA-N

- 1-chloroindole-2, 3-dione

- SCHEMBL995401

- BDBM22784

- 1-chloroindole-2,3-dione

- 1-Chloroindoline-2,3-dione

- 1-chloro-2,3-dihydro-1H-indole-2,3-dione

-

- MDL: MFCD00043698

- インチ: InChI=1S/C8H4ClNO2/c9-10-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H

- InChIKey: ZGPFGHSOYPBCGI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=O)C(=O)N2Cl

計算された属性

- せいみつぶんしりょう: 180.99300

- どういたいしつりょう: 180.993

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 37.4Ų

じっけんとくせい

- 密度みつど: 1.56

- ふってん: 315.1°C at 760 mmHg

- フラッシュポイント: 144.4°C

- 屈折率: 1.66

- PSA: 37.38000

- LogP: 1.43470

1H-Indole-2,3-dione,1-chloro- セキュリティ情報

1H-Indole-2,3-dione,1-chloro- 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indole-2,3-dione,1-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM239881-1g |

1-Chloroindoline-2,3-dione |

2959-03-7 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Matrix Scientific | 172047-5g |

1-Chloro-2,3-indoledione |

2959-03-7 | 5g |

$100.00 | 2023-09-09 | ||

| Fluorochem | 069843-5g |

1-Chloro-2,3-indoledione |

2959-03-7 | 5g |

£69.00 | 2022-03-01 | ||

| 1PlusChem | 1P00BEAE-5g |

1-CHLORO-2,3-INDOLEDIONE |

2959-03-7 | 5g |

$114.00 | 2024-05-06 | ||

| A2B Chem LLC | AF30934-250mg |

1-CHLORO-2,3-INDOLEDIONE |

2959-03-7 | 250mg |

$42.00 | 2024-04-20 | ||

| 1PlusChem | 1P00BEAE-1g |

1-Chloro-2,3-indoledione |

2959-03-7 | 1g |

$89.00 | 2025-02-25 | ||

| Fluorochem | 069843-250mg |

1-Chloro-2,3-indoledione |

2959-03-7 | 250mg |

£40.00 | 2022-03-01 | ||

| Chemenu | CM239881-5g |

1-Chloroindoline-2,3-dione |

2959-03-7 | 95%+ | 5g |

$*** | 2023-03-30 | |

| abcr | AB357615-5g |

1-Chloro-2,3-indoledione; . |

2959-03-7 | 5g |

€141.50 | 2025-02-19 | ||

| A2B Chem LLC | AF30934-1g |

1-CHLORO-2,3-INDOLEDIONE |

2959-03-7 | 1g |

$85.00 | 2024-04-20 |

1H-Indole-2,3-dione,1-chloro- 関連文献

-

Tünde Faragó,Attila M. Remete,István Szatmári,Rita Ambrus,Márta Palkó RSC Adv. 2023 13 19356

-

G. Grace Victoria,Sabbasani Rajasekhara Reddy New J. Chem. 2021 45 8386

-

Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149

-

Likai Xia,Yong Rok Lee Org. Biomol. Chem. 2013 11 5254

-

Benito Alcaide,Pedro Almendros,Amparo Luna,Natividad Prieto Org. Biomol. Chem. 2013 11 1216

2959-03-7 (1H-Indole-2,3-dione,1-chloro-) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2959-03-7)1H-Indole-2,3-dione,1-chloro-

清らかである:99%

はかる:5g

価格 ($):190.0